molecular formula C8H9NO B120557 1-(3-Aminophenyl)ethanone CAS No. 99-03-6

1-(3-Aminophenyl)ethanone

Cat. No. B120557
CAS RN: 99-03-6
M. Wt: 135.16 g/mol
InChI Key: CKQHAYFOPRIUOM-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)ethanone is a chemical compound that serves as a versatile intermediate in organic synthesis. It can be used to create a variety of heterocyclic or carbocyclic compounds and can also act as a ligand in metal complexes. The compound is characterized by the presence of an amino group attached to the phenyl ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 1-(3-Aminophenyl)ethanone has been explored through variations of the Blaise reaction. This method involves the reaction of aryl/heteroaryl/alkyl nitriles with 1-aryl/alkyl 2-bromoethanones in the presence of zinc and trimethylsilyl chloride as an activator. By controlling the hydrolysis conditions of the reaction intermediate, either 3-amino enones or 1,3-diketones can be selectively produced . This synthetic approach has been applied to create compounds with UV/Vis absorption characteristics for potential use in sunscreen lotions.

Molecular Structure Analysis

The molecular structure of a derivative of 1-(3-Aminophenyl)ethanone, specifically N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone, has been elucidated using single-crystal X-ray diffraction. The molecule exhibits a slightly non-planar structure with an E configuration around the central C=N bond, which has a bond length indicative of a double bond . This structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

1-(3-Aminophenyl)ethanone undergoes condensation reactions with aryl aldehydes to form benzylideneamino derivatives. These reactions expand the chemical diversity of the parent compound and allow for the synthesis of various C-phenyl derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Aminophenyl)ethanone derivatives have been studied in the context of their fungitoxicity. Compounds synthesized from 1-(3-Aminophenyl)ethanone have been screened for their ability to inhibit spore germination in various fungi. Some derivatives have shown promising fungitoxic activity, with ED50 values comparable to or better than standard fungicides . This suggests that the physical and chemical properties of these compounds contribute to their biological efficacy.

Scientific Research Applications

  • Synthesis of Aminobenzo[b]thiophenes : Androsov et al. (2010) detailed a method for synthesizing 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, which is structurally similar to 1-(3-Aminophenyl)ethanone. This process involves a one-pot synthesis that's both simple and efficient (Androsov et al., 2010).

  • Fungitoxicity of C-phenyl Derivatives : Research by Mehton et al. (2009) demonstrated that derivatives of 1-(3-Aminophenyl)ethanone show promising fungitoxic properties against various fungi, suggesting potential applications in agricultural and pharmaceutical industries (Mehton, Sharma, & Rai, 2009).

  • Quantum Chemical Analysis : Karunanidhi et al. (2017) conducted a comprehensive study of 1-(4-Aminophenyl)ethanone's quantum chemical parameters, including its ionization potential, electron affinity, and molecular orbital energies. This research is crucial for understanding the compound's reactivity and potential applications in materials science (Karunanidhi, Balachandran, Narayana, & Karnan, 2017).

  • Antimicrobial Activity : A study by Wanjari (2020) explored the antimicrobial properties of a derivative of 1-(3-Aminophenyl)ethanone, indicating its potential use in developing new antimicrobial agents (Wanjari, 2020).

  • Fluorescent Probes for H2S Detection : Fang et al. (2019) developed a fluorescent on-off probe based on 1-(2-Hydroxyphenyl)ethanone, a structurally related compound, for detecting hydrogen sulfide in biological systems, showcasing its potential in biochemical sensing (Fang, Jiang, Sun, & Li, 2019).

properties

IUPAC Name

1-(3-aminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHAYFOPRIUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021830
Record name 3-Aminoacetophenone
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Molecular Weight

135.16 g/mol
Source PubChem
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Product Name

3'-Aminoacetophenone

CAS RN

99-03-6
Record name 3′-Aminoacetophenone
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Record name Ethanone, 1-(3-aminophenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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